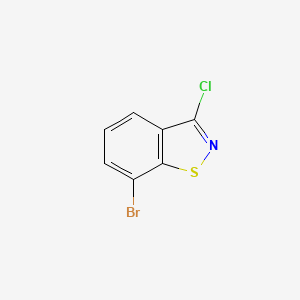

![molecular formula C15H8ClF3N2O2 B2982661 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-66-6](/img/structure/B2982661.png)

2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

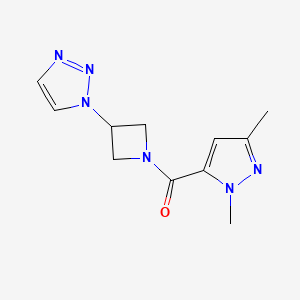

“2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H10N2O2 . It has a molecular weight of 238.24 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” consists of a benzodioxol group attached to an imidazo[1,2-a]pyridine core . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines have been synthesized as potential antisecretory and cytoprotective agents, although their primary applications did not demonstrate significant antisecretory activity. They did, however, exhibit cytoprotective properties in experimental models, highlighting their potential therapeutic applications beyond traditional drug discovery (J. Starrett et al., 1989).

Chemical Synthesis and Material Science

The compound's utility extends into the synthesis of novel materials and chemical probes. For instance, imidazo[1,2-a]pyridines have been employed in the synthesis of silver(I) complex derivatives, showcasing their versatility in creating complex molecular architectures with potential applications in material science and catalysis (A. Caballero et al., 2001).

Photophysical Properties and Applications

The photophysical properties of imidazo[1,2-a]pyridine derivatives have been a subject of interest, particularly in the development of fluorescent probes and materials with unique emissive characteristics. Such properties are crucial for applications in sensing, imaging, and optoelectronics, where the ability to manipulate and understand light-matter interactions at the molecular level is essential (Łukasz Kielesiński et al., 2015).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, imidazo[1,2-a]pyridine scaffolds have been recognized for their 'drug-likeness' and have found applications across a broad spectrum of therapeutic areas. This includes the development of compounds with anticancer, antimicrobial, and antiviral activities, among others. The flexibility of this scaffold allows for structural modifications leading to novel therapeutic agents with enhanced biological activities and pharmacological profiles (A. Deep et al., 2016).

Corrosion Inhibition

Recent studies have also explored the application of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This highlights the compound's potential utility in industrial applications where corrosion resistance is critical (A. Saady et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . They can interact with various targets, including microtubules and their component protein, tubulin .

Mode of Action

Imidazole-containing compounds, which share structural similarities, are known to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .

Biochemical Pathways

Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities . For instance, they can impact the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O2/c16-10-4-9(15(17,18)19)5-21-6-11(20-14(10)21)8-1-2-12-13(3-8)23-7-22-12/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHJTSRZAUFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)

![1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2982581.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)

![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)

![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)

![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)